Home > Products > Building Blocks P9323 > 4-(3,4-Dichloro-benzyloxy)-piperidine hydrochloride
4-(3,4-Dichloro-benzyloxy)-piperidine hydrochloride - 86810-96-0

4-(3,4-Dichloro-benzyloxy)-piperidine hydrochloride

Catalog Number: EVT-1658131
CAS Number: 86810-96-0
Molecular Formula: C12H16Cl3NO
Molecular Weight: 296.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    Poziotinib

           Cl       | Cl    C    F       |   //N-----C   O ||   ||

    Compound Description: d3-Poziotinib hydrochloride is a deuterated analog of Poziotinib, designed to improve its pharmacokinetic properties. Deuteration involves replacing hydrogen atoms with deuterium, a heavier isotope of hydrogen. This substitution can lead to stronger carbon-deuterium bonds compared to carbon-hydrogen bonds, potentially resulting in slower metabolism, increased drug exposure, and a longer half-life for d3-Poziotinib compared to Poziotinib. In vitro microsomal stability experiments confirmed that d3-Poziotinib had a longer half-life (t1/2 = 4.6 h) than Poziotinib (t1/2 = 3.5 h) [].

    Compound Description: HM781-36B Metabolite M1 is a dihydroxylated metabolite of HM781-36B, the latter being another name for Poziotinib. This metabolite is formed by the metabolic action of enzymes, likely cytochrome P450 enzymes, on the parent drug molecule. The introduction of two hydroxyl groups to the structure of HM781-36B in Metabolite M1 can significantly alter its pharmacological properties, including its potency, selectivity, and pharmacokinetic profile [].

    Compound Description: HM781-36B Metabolite M2 is a demethylated metabolite of HM781-36B (Poziotinib), resulting from the removal of a methyl group from the parent compound. Like Metabolite M1, the formation of Metabolite M2 is a consequence of enzymatic metabolism, and this structural modification can significantly impact its pharmacological characteristics. Demethylation is a common metabolic reaction that can alter a drug's binding affinity, potency, and other pharmacokinetic parameters, ultimately influencing its efficacy and safety profile [].

    Compound Description: Sch 527123 is a potent, selective, and orally bioavailable allosteric antagonist of the chemokine receptors CXCR1 and CXCR2. Chemokine receptors belong to the class A family of G protein-coupled receptors (GPCRs) and are involved in various physiological processes, including inflammation, immune response, and cell development. Sch 527123 exhibited high affinity for CXCR2 (Kd = 0.049 ± 0.004 nM), with approximately 80-fold selectivity over CXCR1 (Kd = 3.9 ± 0.3 nM) []. By blocking the action of these receptors, Sch 527123 inhibits neutrophil chemotaxis and myeloperoxidase release, effectively suppressing inflammatory responses. This compound has shown potential therapeutic utility in treating inflammatory diseases like rheumatoid arthritis, psoriasis, inflammatory bowel disease, and chronic obstructive pulmonary disease.

    Compound Description: Repertaxin is a small molecule antagonist with high affinity for CXCR1 []. By binding to CXCR1, repertaxin prevents the binding of its endogenous ligands, such as interleukin-8 (IL-8 or CXCL8), thereby inhibiting CXCR1-mediated signaling pathways. This inhibition can lead to the suppression of neutrophil recruitment and activation, effectively mitigating inflammatory responses. Repertaxin has been investigated for its therapeutic potential in various inflammatory conditions, including acute respiratory distress syndrome and rheumatoid arthritis.

    Compound Description: SB-225002 is a selective antagonist of CXCR2 [], another member of the chemokine receptor family. It works by binding to CXCR2 and preventing the binding of its chemokine ligands, such as CXCL8 and growth-related oncogene-α (GRO-α or CXCL1). Blocking CXCR2 signaling leads to the inhibition of neutrophil migration and activation, thereby reducing inflammation. SB-225002 has been explored as a potential therapeutic agent for treating inflammatory disorders, including chronic obstructive pulmonary disease, asthma, and rheumatoid arthritis.

    Compound Description: SB-332235 is a small molecule antagonist of both CXCR1 and CXCR2, exhibiting dual activity against these chemokine receptors []. By inhibiting the activity of both receptors, SB-332235 can effectively block the signaling pathways triggered by multiple chemokine ligands, resulting in a broader anti-inflammatory effect compared to antagonists selective for a single receptor subtype. This dual-acting antagonist has been investigated for its therapeutic potential in various inflammatory diseases, including asthma, rheumatoid arthritis, and inflammatory bowel disease.

    Compound Description: SB-468477 is another example of a dual CXCR1/CXCR2 antagonist, binding to and inhibiting both receptors with nanomolar affinity []. By blocking the action of both CXCR1 and CXCR2, SB-468477 effectively disrupts the signaling pathways initiated by their respective chemokine ligands, leading to a significant reduction in neutrophil recruitment and activation. This dual inhibition makes SB-468477 a promising candidate for treating inflammatory conditions driven by both CXCR1 and CXCR2 signaling, including chronic obstructive pulmonary disease, asthma, and rheumatoid arthritis.

    Compound Description: SWR-0334NA (([E)‐[4‐[5‐[(3‐phenoxy‐2‐hydroxypropyl)amino]‐2‐pentene−3‐yl]phenoxy]acetic acid sodium salt) is a phenoxypropanolamine derivative that acts as a full agonist of the human β3-adrenoceptor []. It exhibits a high efficacy (Emax = 100.26%) but a relatively lower binding affinity (pK1 = 6.11) []. β3-adrenoceptors are primarily found in adipocytes and play a role in regulating energy expenditure and thermogenesis.

    Compound Description: The provided text mentions several other SWR compounds (SWR-0335SA, SWR-0342SA, SWR-0348SA-SITA, SWR-0361SA, SWR-0338SA, SWR-0339SA, SWR-0345HA, SWR-0358SA, SWR-0362SA, SWR-0065HA, SWR-0098NA, and SWR-0302HA), all of which are phenethylamine or phenoxypropanolamine derivatives investigated for their agonistic activity at the human β3-adrenoceptor []. These compounds exhibit varying degrees of binding affinity and efficacy toward the β3-adrenoceptor.

Overview

4-(3,4-Dichloro-benzyloxy)-piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a dichlorobenzyl ether moiety attached to the piperidine ring, which contributes to its pharmacological properties. It is often studied for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

Source

The compound has been synthesized and characterized in various studies, with notable references found in patent literature and scientific articles focusing on its synthesis and biological activity. For instance, patents have detailed methods for synthesizing similar compounds and their derivatives, indicating a broader interest in this class of chemicals for pharmaceutical applications .

Classification

4-(3,4-Dichloro-benzyloxy)-piperidine hydrochloride is classified as a piperidine derivative and can also be categorized under organic compounds with potential pharmacological activity. It may be explored for its role as an inhibitor or modulator in various biological pathways.

Synthesis Analysis

Methods

The synthesis of 4-(3,4-Dichloro-benzyloxy)-piperidine hydrochloride typically involves several key steps:

  1. Formation of the Piperidine Ring: The initial step may involve the cyclization of appropriate precursors to form the piperidine structure.
  2. Substitution Reactions: The introduction of the 3,4-dichlorobenzyl group can be achieved through nucleophilic substitution reactions where a suitable leaving group on the benzyl moiety is replaced by the piperidine nitrogen.
  3. Hydrochloride Salt Formation: The final step often includes the formation of the hydrochloride salt to enhance solubility and stability.

Technical details regarding specific reagents, conditions (such as temperature and solvent), and yields are often documented in synthesis protocols found in patent literature .

Molecular Structure Analysis

Structure

The molecular structure of 4-(3,4-Dichloro-benzyloxy)-piperidine hydrochloride features a piperidine ring substituted with a 3,4-dichlorobenzyl ether group. The general formula can be represented as follows:

  • Molecular Formula: C12_{12}H13_{13}Cl2_{2}N\O
  • Molecular Weight: Approximately 256.15 g/mol

Data

Chemical Reactions Analysis

Reactions

The chemical reactivity of 4-(3,4-Dichloro-benzyloxy)-piperidine hydrochloride can involve:

  • Nucleophilic Substitutions: The piperidine nitrogen can act as a nucleophile in further substitution reactions.
  • Electrophilic Aromatic Substitution: The dichlorobenzyl moiety may undergo electrophilic substitution under certain conditions.

Technical details regarding these reactions typically include reaction conditions such as temperature, solvent choice, and catalysts used to facilitate the reactions .

Mechanism of Action

Process

The mechanism of action for 4-(3,4-Dichloro-benzyloxy)-piperidine hydrochloride is not fully elucidated but may involve:

  • Receptor Interaction: Binding to specific receptors or enzymes within biological pathways.
  • Inhibition or Modulation: Acting as an inhibitor or modulator of enzymatic activity or receptor signaling.

Data from pharmacological studies suggest that compounds with similar structures may influence pathways related to neurotransmission or inflammatory responses .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in water and organic solvents like ethanol.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.
  • Reactivity: May react with strong oxidizing agents or bases.

Relevant data regarding melting point, boiling point, and other physical constants can be obtained from experimental studies or safety data sheets associated with similar compounds .

Applications

Scientific Uses

4-(3,4-Dichloro-benzyloxy)-piperidine hydrochloride has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting specific diseases.
  • Biochemical Research: In studies investigating receptor interactions or enzyme inhibition mechanisms.

Research continues to explore its efficacy and safety in various biological systems, highlighting its relevance in drug discovery efforts .

Properties

CAS Number

86810-96-0

Product Name

4-(3,4-Dichloro-benzyloxy)-piperidine hydrochloride

IUPAC Name

4-[(3,4-dichlorophenyl)methoxy]piperidine;hydrochloride

Molecular Formula

C12H16Cl3NO

Molecular Weight

296.6 g/mol

InChI

InChI=1S/C12H15Cl2NO.ClH/c13-11-2-1-9(7-12(11)14)8-16-10-3-5-15-6-4-10;/h1-2,7,10,15H,3-6,8H2;1H

InChI Key

IGVQRCAXHZFOGS-UHFFFAOYSA-N

SMILES

C1CNCCC1OCC2=CC(=C(C=C2)Cl)Cl.Cl

Canonical SMILES

C1CNCCC1OCC2=CC(=C(C=C2)Cl)Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.